molecular formula C19H17N5O2S2 B2890537 N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894049-35-5

N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2890537
CAS No.: 894049-35-5
M. Wt: 411.5
InChI Key: GDLUWBWJTWUYFA-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide belongs to a class of sulfur-containing heterocyclic acetamides featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes:

  • A thiophen-2-yl substituent at the 6-position of the triazolopyridazine ring.
  • A 2-ethoxyphenyl group attached via an acetamide linkage.
  • A sulfanyl (-S-) bridge connecting the triazolopyridazine and acetamide moieties.

Structural variations in substituents (e.g., aryl, heteroaryl, or alkyl groups) significantly influence physicochemical properties and biological activity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-2-26-15-7-4-3-6-13(15)20-18(25)12-28-19-22-21-17-10-9-14(23-24(17)19)16-8-5-11-27-16/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLUWBWJTWUYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with analogous structures from the literature:

Compound Name (CID or Reference) Core Structure Substituent on Triazolopyridazine Acetamide Substituent Key Structural Differences
N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-2-yl 2-ethoxyphenyl Thiophene heterocycle; ethoxy group on phenyl
2-[[6-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl H (unsubstituted) Chlorophenyl substituent; simpler acetamide
N-Phenyl-2-(tetrahydrobenzothieno-triazolopyrimidinylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolopyrimidine Benzothieno fused ring Phenyl Fused benzothieno ring; no ethoxy group
N-(2,3-Diphenylquinoxalin-6-yl)-2-[(pyrimidinyl)thio]acetamide (4a) Quinoxaline Pyrimidinyl 2,3-Diphenylquinoxalin Quinoxaline core; diphenyl substituent

Key Observations:

  • Electron-Donating vs.
  • Heterocyclic Diversity : The thiophen-2-yl group distinguishes the target compound from derivatives with phenyl or pyridinyl substituents, possibly altering π-π stacking interactions in biological targets .
  • Fused Ring Systems: Compounds like 10a incorporate fused benzothieno rings, which may increase steric bulk and rigidity compared to the simpler triazolopyridazine core.

Spectroscopic and Physicochemical Properties

Compound Name (Reference) Melting Point (°C) Key Spectroscopic Data (IR, NMR)
Target Compound - Expected signals: Thiophene C-H (δ 7.0–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃)
N-Substituted Thioacetamide Quinazolinones (e.g., Compound 5 ) 269.0 IR: C=O (1680 cm⁻¹), NH (3320 cm⁻¹); ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm)
2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (330551-80-9) - ¹H NMR: Methoxy (δ 3.8 ppm), aromatic (δ 6.8–7.6 ppm); IR: CN (2220 cm⁻¹)

Insights:

  • Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound would exhibit distinct ¹H NMR aromatic signals (δ 7.0–7.5 ppm) compared to phenyl substituents (δ 7.2–8.1 ppm) .
  • Ethoxy Group : The ethoxy moiety (δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) would aid in structural confirmation .

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